

# initial clinical trials of gantacurium chloride (GW280430A)

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## Compound of Interest

Compound Name: *Gantacurium chloride*

Cat. No.: *B1674625*

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An In-depth Technical Guide on the Initial Clinical Trials of **Gantacurium Chloride**  
(GW280430A)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical trials of **gantacurium chloride** (formerly GW280430A), an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent. The information presented is synthesized from published preclinical and clinical trial data.

## Core Pharmacological Profile

**Gantacurium chloride** is a bis-tetrahydroisoquinolinium chlorofumarate.[1] Its mechanism of action is as a competitive antagonist at the nicotinic acetylcholine receptors at the neuromuscular junction. A key characteristic of gantacurium is its unique, organ-independent metabolism.[2] Inactivation occurs through two primary pathways: a rapid adduction with the endogenous amino acid L-cysteine and a slower, pH-sensitive hydrolysis of its ester bonds.[2] This dual mechanism results in a rapid onset and an ultra-short duration of action.[3]

## Initial Phase I Clinical Trial

The first-in-human clinical trial of **gantacurium chloride** was a dose-ranging study conducted in 31 healthy adult male volunteers.[3] The primary objectives were to determine the dose

producing 95% neuromuscular block (ED95) and to evaluate the pharmacodynamics and safety of increasing multiples of the ED95.

## Experimental Protocols

**Anesthesia:** Anesthesia was induced and maintained with a combination of propofol, midazolam, and fentanyl, which are known to have minimal effects on neuromuscular transmission.

**Neuromuscular Monitoring:** The neuromuscular block was assessed at the adductor pollicis muscle by measuring the response to ulnar nerve stimulation using standard mechanomyographic monitoring. While the specific parameters of the train-of-four (TOF) stimulation were not detailed in the available literature, standard clinical practice for such trials typically involves supramaximal square-wave stimuli of 0.2 ms duration delivered in a train-of-four pattern every 10-15 seconds.

**Cardiovascular and Safety Monitoring:** Standard monitoring of cardiovascular parameters, including heart rate and blood pressure, was conducted. Plasma histamine concentrations were also measured to assess the potential for histamine release, a known side effect of some neuromuscular blocking agents.

## Quantitative Data

The following tables summarize the key quantitative findings from the initial clinical trials of **gantacurium chloride**.

Table 1: **Gantacurium Chloride** (GW280430A) Dose-Response and Onset of Action

Parameter	Value
ED95	0.19 mg/kg
Dose Range Studied	1 to 4 x ED95
Time to 90% Block (Onset)	1.3 to 2.1 minutes
Time to Maximum Block (1.5 x ED95)	~90 seconds
Time to Maximum Block (2.5-3 x ED95)	≤90 seconds

Table 2: **Gantacurium Chloride** (GW280430A) Duration of Action and Recovery Profile

Parameter	Value
Clinical Duration (up to 0.72 mg/kg)	≤10 minutes
Clinical Durations (Dose-Dependent)	4.7 to 10.1 minutes
5% to 95% Recovery Rate	~7 minutes (independent of dose)
25% to 75% Recovery Rate	~3 minutes (independent of dose)
Time to TOF Ratio ≥ 0.9 (at ~2-3 x ED95)	11 to 14 minutes

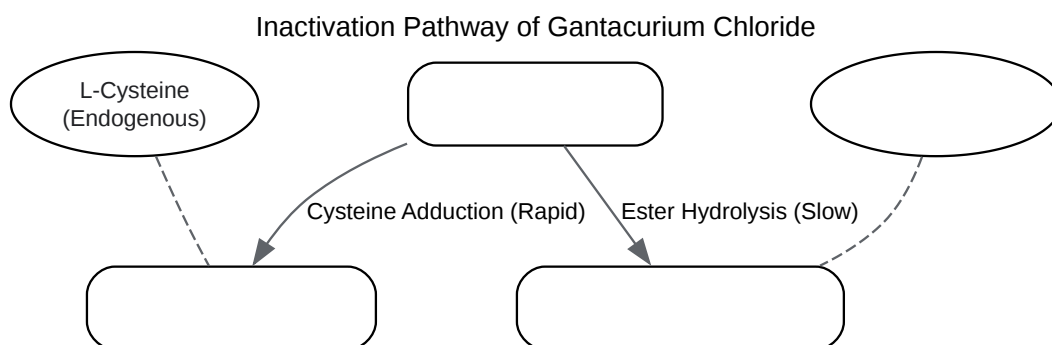
Table 3: Adverse Effects - Histamine Release

Dose (Multiple of ED95)	Observation
≤ 2.5 x ED95	No significant histamine release
3 x ED95	Transient cardiovascular side effects suggestive of histamine release
4 x ED95	Significant elevation in plasma histamine concentrations

## Visualizations

### Inactivation Pathway of Gantacurium Chloride

The following diagram illustrates the dual, organ-independent inactivation pathways of **gantacurium chloride**.



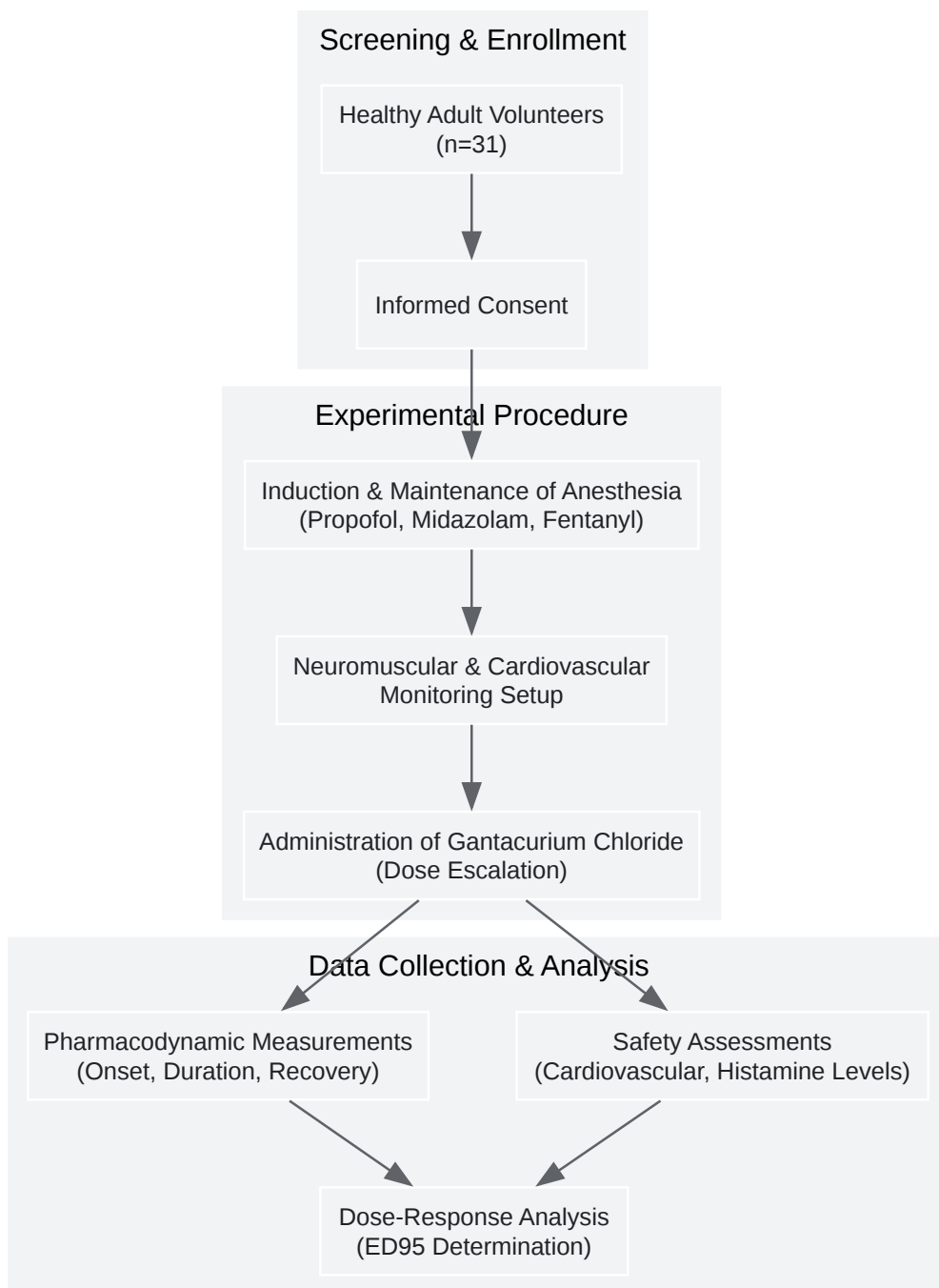
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Inactivation pathways of **gantacurium chloride**.

## Experimental Workflow of the Initial Phase I Clinical Trial

This diagram outlines the workflow of the first-in-human clinical trial of **gantacurium chloride**.

## Workflow of the Initial Phase I Clinical Trial of Gantacurium Chloride

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Phase I clinical trial experimental workflow.

## Summary and Conclusion

The initial clinical trials of **gantacurium chloride** (GW280430A) demonstrated that it is a non-depolarizing neuromuscular blocking agent with a rapid onset and an ultra-short duration of action. The recovery from the neuromuscular block was found to be rapid, predictable, and independent of the administered dose, suggesting a lack of cumulative effect. While the pharmacodynamic profile is promising, particularly as a potential alternative to succinylcholine, dose-dependent histamine release was observed at higher doses ( $\geq 3 \times \text{ED}_{95}$ ). Further clinical development of **gantacurium chloride** was subsequently halted. This guide provides a foundational understanding of the initial clinical pharmacology of this compound for professionals in the field of drug development and anesthesia research.

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## References

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